Pefloxacin Mesylate Dihydrate

Pharmacokinetics Bioavailability Oral Absorption

Third-generation fluoroquinolone mesylate dihydrate salt supplied at ≥99% purity (HPLC). Delivers near-complete (~100%) oral bioavailability and extended 10–12h elimination half-life—2.5–3× longer than ciprofloxacin or norfloxacin—supporting once/twice-daily dosing in PK/PD models. High tissue penetration with characterized active metabolites (norfloxacin 12.0%, pefloxacin N-oxide 13.1% of dose) enables hepatic metabolism and drug-drug interaction investigations. Established MIC₉₀ values: S. aureus 1.0 mg/L, E. coli 0.25 mg/L, P. aeruginosa 0.25 mg/L. Ideal reference standard for antimicrobial susceptibility testing, analytical method validation, and quality control applications. Store at 2–8°C protected from light.

Molecular Formula C18H28FN3O8S
Molecular Weight 465.5 g/mol
CAS No. 149676-40-4
Cat. No. B1679185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePefloxacin Mesylate Dihydrate
CAS149676-40-4
Synonyms2589 R.B.
Abactal
Dihydrate, Pefloxacin Mesylate
Mesylate Dihydrate, Pefloxacin
Mesylate, Pefloxacin
Peflacine
Pefloxacin
Pefloxacin Mesylate
Pefloxacin Mesylate Dihydrate
Pefloxacin, Silver
Pefloxacine
R.B., 2589
Silver Pefloxacin
Molecular FormulaC18H28FN3O8S
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O
InChIInChI=1S/C17H20FN3O3.CH4O3S.2H2O/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4;;/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4);2*1H2
InChIKeyLEULAXMUNMRLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pefloxacin Mesylate Dihydrate (CAS 149676-40-4): Procurement Specifications and Analytical Baseline


Pefloxacin Mesylate Dihydrate is a third-generation synthetic fluoroquinolone antibiotic formulated as the methanesulfonate dihydrate salt of pefloxacin base. As an analog of norfloxacin first identified in 1979, the compound functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, thereby blocking DNA replication and bacterial cell division. The mesylate dihydrate form delivers a molecular weight of 465.49 g/mol, appears as a cream-colored powder with a melting point of 271°C, and demonstrates freely soluble characteristics in aqueous solution, with a 1% aqueous solution exhibiting pH 3.5–4.5 per Chinese Pharmacopoeia specifications [1][2]. For procurement and quality control purposes, commercial reference-grade material is typically supplied at ≥99.0% purity (HPLC) with loss on drying ≤8.5%, and should be stored at 2–8°C protected from light [1].

Procurement Risk: Why Pefloxacin Mesylate Dihydrate Cannot Be Substituted with In-Class Fluoroquinolone Analogs


Interchanging Pefloxacin Mesylate Dihydrate with other fluoroquinolones—even closely related compounds such as norfloxacin, ciprofloxacin, or ofloxacin—introduces material scientific and formulation risk due to quantifiable differences in three critical parameters: oral bioavailability, elimination half-life, and metabolic pathway dependence. The class exhibits marked pharmacokinetic heterogeneity: pefloxacin demonstrates near-complete (∼100%) oral bioavailability compared to incomplete absorption for norfloxacin and ciprofloxacin [1][2]; pefloxacin undergoes extensive hepatic metabolism (∼85%) with distinct active metabolites, whereas ofloxacin undergoes minimal transformation (<5%) and ciprofloxacin exhibits intermediate metabolism [1][3]; and the elimination half-life of pefloxacin (10–12 hours) is approximately 2.5–3 times longer than that of norfloxacin or ciprofloxacin (∼4 hours) [1][4]. These divergences materially impact dosing frequency, renal impairment adjustment requirements, and drug-drug interaction profiles, rendering generic in-class substitution inappropriate without protocol-specific revalidation.

Pefloxacin Mesylate Dihydrate: Quantitative Differentiation Evidence vs. Comparator Fluoroquinolones


Oral Bioavailability: Pefloxacin vs. Norfloxacin and Ciprofloxacin

Pefloxacin exhibits near-complete oral bioavailability of approximately 100%, contrasting with the incomplete absorption observed for norfloxacin and ciprofloxacin [1][2]. This difference is established through comparative pharmacokinetic analysis across multiple fluoroquinolones.

Pharmacokinetics Bioavailability Oral Absorption

Elimination Half-Life: Extended Duration of Pefloxacin vs. Norfloxacin and Ciprofloxacin

Pefloxacin demonstrates a prolonged elimination half-life of 10–12 hours, which is approximately 2.5- to 3-fold longer than the ∼4 hour half-lives of norfloxacin and ciprofloxacin [1][2]. This extended duration is a direct consequence of its extensive hepatic metabolism and enterohepatic recirculation.

Pharmacokinetics Half-Life Dosing Frequency

Metabolic Pathway Distinction: Extensive Hepatic Metabolism of Pefloxacin vs. Ofloxacin

Pefloxacin undergoes extensive hepatic metabolism with approximately 85% of the administered dose transformed, producing the active N-demethyl metabolite (norfloxacin) and the N-oxide metabolite, whereas less than 5% of ofloxacin is metabolized, with the drug primarily excreted unchanged renally [1][2].

Drug Metabolism Hepatic Clearance Metabolic Stability

Antibacterial Activity Ranking: Pefloxacin Position vs. Ciprofloxacin, Ofloxacin, and Norfloxacin

In a comparative in vitro study of five 4-quinolones against 576 clinical aerobic bacterial isolates, the potency ranking was established as: ciprofloxacin (most potent), followed by ofloxacin and pefloxacin (intermediate), with norfloxacin and enoxacin being less active [1]. All 4-quinolones tested were substantially more active than the first-generation analog nalidixic acid.

Antimicrobial Activity MIC Antibacterial Spectrum

Anti-Staphylococcal Activity: Pefloxacin MIC90 vs. Norfloxacin and Ciprofloxacin

Pefloxacin demonstrates high activity against Staphylococcus aureus, with an MIC90 of 1.0 mg/L against 39 clinical strains. This value is equivalent to the MIC90 of norfloxacin, while ciprofloxacin exhibits a modestly lower MIC90 [1][2]. Against coagulase-negative staphylococci (56 strains), pefloxacin shows an MIC90 of 4 mg/L.

Staphylococcus aureus MIC90 Gram-Positive Activity

Bactericidal Efficiency: MBC/MIC Ratio of Pefloxacin vs. Ciprofloxacin

The bactericidal activity of pefloxacin, as measured by the MBC/MIC ratio, falls between 1 and 2 for the majority of organisms tested, a pattern shared with norfloxacin and enoxacin. In contrast, ciprofloxacin exhibits higher MBC/MIC ratios against Pseudomonas and most staphylococci, though lower ratios against enterobacteria and streptococci [1]. This indicates that pefloxacin demonstrates more consistent bactericidal activity (MBC approximating MIC) across a broader range of organisms compared to ciprofloxacin in specific gram-negative contexts.

Bactericidal Activity MBC/MIC Ratio Pharmacodynamics

Recommended Research and Industrial Applications for Pefloxacin Mesylate Dihydrate Based on Quantitative Evidence


Pharmacokinetic Modeling and Once-Daily Dosing Studies

The extended elimination half-life of 10–12 hours and near-complete (∼100%) oral bioavailability support research applications requiring predictable systemic exposure with reduced dosing frequency. These properties make pefloxacin mesylate dihydrate a suitable candidate for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies and experimental protocols where once-daily or twice-daily dosing is advantageous compared to shorter-acting comparators such as ciprofloxacin or norfloxacin (half-lives ∼4 hours) [1][2].

Tissue Penetration and Intracellular Pathogen Research

Pefloxacin demonstrates high tissue penetration, with concentrations exceeding plasma concentrations in most tissues and the highest tissue:plasma concentration ratios achieved in lung and kidney. The compound is capable of penetration into cells, yielding high intracellular concentrations [1]. This property supports research applications focused on intracellular pathogens and studies requiring quantifiable distribution to extravascular compartments.

Fluoroquinolone Susceptibility Testing and Antimicrobial Reference Standards

Pefloxacin mesylate dihydrate serves as a reference standard for antimicrobial susceptibility testing (AST), with established MIC90 values against key gram-positive and gram-negative pathogens, including 1.0 mg/L against S. aureus (39 strains), 0.25 mg/L against E. coli (50 strains) and P. aeruginosa (6 strains), and 4 mg/L against coagulase-negative staphylococci (56 strains) [1][2]. Commercial reference-grade material is supplied at ≥99.0% purity (HPLC) with full characterization data compliant with regulatory guidelines , suitable for analytical method development, method validation, and quality control applications in pharmaceutical research.

Hepatic Drug Metabolism and Metabolite Identification Studies

The extensive hepatic metabolism of pefloxacin (∼85% transformed) with quantifiable urinary recovery of active metabolites—including norfloxacin (12.0% of dose) and pefloxacin N-oxide (13.1% of dose)—provides a well-characterized system for studying fluoroquinolone metabolic pathways and drug-drug interaction mechanisms [1]. This contrasts with ofloxacin (<5% metabolism), offering researchers a distinct metabolic model for comparative hepatic clearance investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pefloxacin Mesylate Dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.